N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide
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Overview
Description
N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the reaction of cyclopropylamine with 2-fluorobenzenesulfonyl chloride to form N-cyclopropyl-2-fluorobenzenesulfonamide. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: This compound may have therapeutic potential, especially in the development of new drugs targeting specific biological pathways. Its interaction with molecular targets can be explored for medicinal purposes.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemical products. Its properties may be advantageous in various manufacturing processes.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
N-cyclopropyl-4-fluorobenzenesulfonamide
N-cyclopropyl-2-fluorobenzenesulfonamide
N-cyclopropyl-2-(2-fluorophenyl)acetamide
Uniqueness: N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide stands out due to its specific structural features, which may confer unique properties and applications compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its synthesis, reactions, applications, and mechanisms of action make it a compound of interest for further research and development.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-fluorophenyl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-3-1-2-4-16(15)24(22,23)20-14-7-5-12(6-8-14)11-17(21)19-13-9-10-13/h1-8,13,20H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOLURWQLCQQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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